molecular formula C11H10 B3055318 1H-Indene, 3-ethenyl- CAS No. 63927-06-0

1H-Indene, 3-ethenyl-

Cat. No.: B3055318
CAS No.: 63927-06-0
M. Wt: 142.2 g/mol
InChI Key: DREXYQDGEBSCPG-UHFFFAOYSA-N
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Description

Contextualization in Contemporary Chemical Synthesis

In modern chemical synthesis, 1H-Indene, 3-ethenyl- and its derivatives are recognized as important intermediates. The indene (B144670) framework itself is present in numerous bioactive natural and synthetic compounds, driving continuous interest in developing novel synthetic methodologies. researchgate.netscispace.com The reactivity of the vinyl group, coupled with the indene core, allows for a wide range of functionalization reactions.

Various synthetic routes to functionalized indenes have been developed, including tandem gold(I)-catalyzed Claisen rearrangement/hydroarylation reactions of propargyl vinyl ethers and FeCl3-catalyzed reactions of 1H-indene-1,2,3-triones with alkynes. unifi.itresearchgate.net Furthermore, multi-step syntheses involving the creation of the indene ring system followed by the introduction of substituents are common. ontosight.ai The development of efficient and selective methods to synthesize indene derivatives, including those starting from 1H-Indene, 3-ethenyl-, remains an active area of research. beilstein-archives.orgresearchgate.net

Significance in Pericyclic Reactions and Cycloaddition Chemistry

1H-Indene, 3-ethenyl- and its analogs are particularly significant in the realm of pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. msu.eduudel.edu These reactions are powerful tools for the construction of complex cyclic and polycyclic systems with high stereospecificity.

The vinyl group in 1H-Indene, 3-ethenyl- allows it to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netscholaris.cauc.pt This reactivity enables the construction of new six-membered rings fused to the indene core. For instance, 3-vinylindoles, which are structurally related to 1H-Indene, 3-ethenyl-, readily participate in asymmetric Diels-Alder reactions to produce optically active carbazole (B46965) derivatives. researchgate.net The intramolecular Diels-Alder (IMDA) reaction of substrates containing the 1H-indene moiety has also been explored, providing access to complex fused ring systems. thieme-connect.de

Furthermore, the indene system can undergo electrocyclization reactions. Cationic 4π-electrocyclization of substituted allylic cations is a known method for forming highly substituted indenes. pku.edu.cnacs.org These reactions often proceed with high selectivity and are influenced by the electronic nature of the substituents on the aromatic ring. acs.org The study of these pericyclic reactions involving indene derivatives continues to provide valuable insights into fundamental principles of organic reactivity and enables the synthesis of novel molecular architectures.

Overview of Current Research Trajectories

Current research involving 1H-Indene, 3-ethenyl- and related structures is multifaceted, spanning from the development of novel synthetic methods to the exploration of their applications in materials science and medicinal chemistry.

A significant research thrust is the development of enantioselective synthetic methods. While several strategies exist for the synthesis of racemic indenes, the catalytic asymmetric synthesis of optically active indenes remains a challenge and an area of active investigation. scispace.commonash.edu Gold-catalyzed enantioselective cyclization of ortho-(alkynyl)styrenes represents a promising approach to access chiral functionalized indenes. scispace.com

The application of indene derivatives in the synthesis of biologically active compounds is another major focus. ontosight.aiontosight.ai Researchers are exploring the synthesis of complex molecules with potential therapeutic properties, leveraging the indene scaffold as a key structural motif. ontosight.ai

In materials science, indene-based compounds are being investigated for their potential in creating polymers and other materials with unique optical and electronic properties. ontosight.aiontosight.ai The ability to tune the properties of these materials by modifying the substituents on the indene core makes them attractive for various applications.

Finally, fundamental studies on the reactivity of indene derivatives in various chemical transformations, including cycloadditions and other pericyclic reactions, continue to be a priority. researchgate.nettandfonline.comresearchgate.net These investigations provide a deeper understanding of reaction mechanisms and pave the way for the discovery of new synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-7H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREXYQDGEBSCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457854
Record name 1H-Indene, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63927-06-0
Record name 1H-Indene, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indene, 3 Ethenyl and Its Homologues

Carbinol Dehydration Routes

A prominent and direct method for synthesizing 3-substituted indenes involves the dehydration of a tertiary alcohol (carbinol) precursor. This approach is particularly effective for creating the exocyclic double bond of the ethenyl group.

A classic and versatile route to 3-vinyl-1H-indene begins with a nucleophilic attack on an indan-1-one derivative. The process typically involves two main steps:

Grignard Reaction: 1-Indanone is treated with a vinyl Grignard reagent, such as vinylmagnesium bromide. The vinyl nucleophile adds to the carbonyl carbon of the indanone, forming a magnesium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the tertiary alcohol, 1-ethenyl-2,3-dihydro-1H-inden-1-ol (1-vinyl-1-indanol).

Dehydration: The synthesized carbinol is then subjected to acid-catalyzed dehydration. researchgate.net The acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a carbocation at the 1-position. A proton is then eliminated from the adjacent carbon at the 2-position, leading to the formation of a double bond. However, to obtain the desired 3-vinyl-1H-indene, a double bond rearrangement must occur. The initially formed 1-vinyl-1H-indene is less stable than its conjugated isomer, 3-vinyl-1H-indene. Under acidic conditions, the double bond migrates to form the more thermodynamically stable product where the vinyl group is conjugated with the indene (B144670) ring system.

A related approach involves the reaction of o-(β-magnesioalkyl)phenylmagnesium dihalides with carboxylate esters, which also proceeds through the dehydration of an intermediate 1-substituted-1-indanol to yield 3-substituted-1H-indenes. researchgate.net

The choice of catalyst for the dehydration step is critical and significantly impacts the yield and purity of the final product.

Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) or mineral acids are commonly used. researchgate.net However, these can be aggressive and may promote side reactions or polymerization. Lewis acids can also be employed. For certain dehydrative cyclizations leading to indenes, chiral Brønsted acids have been used to achieve enantioselectivity, highlighting the sophisticated catalytic control possible in these reactions. monash.edu The efficiency of the reaction can be highly dependent on the catalyst's ability to facilitate the dehydration and subsequent isomerization to the stable 3-ethenyl isomer without degrading the product.

Catalyst / AcidTypical ConditionsObservations
Sulfuric Acid (conc.)Moderate temperatureEffective for dehydration, but risk of charring and polymerization.
Trifluoroacetic Acid (TFA)Dichloromethane, room tempMilder conditions, often leading to cleaner reactions and higher purity. researchgate.net
p-Toluenesulfonic AcidToluene, refluxCommonly used, allows for azeotropic removal of water.
Lewis Acids (e.g., AlCl₃)Aprotic solventCan promote Friedel-Crafts type side reactions if not carefully controlled.

Inhibitors: Due to the high reactivity of the vinyl group, polymerization is a major competing reaction. To enhance the purity and yield of the monomeric product, polymerization inhibitors are often added to the reaction mixture. These are typically radical scavengers that prevent the chain-growth polymerization of the vinyl group. nih.gov

The prevention of unwanted polymerization is paramount for the successful synthesis of 3-vinyl-1H-indene. Several strategies are employed to mitigate this issue:

Use of Inhibitors: Compounds that can act as stable free radicals are introduced into the reaction system. nih.gov Examples include phenothiazine, hydroquinone, or butylated hydroxytoluene (BHT). These substances react with and neutralize radical species that would otherwise initiate polymerization.

Temperature Control: Polymerization reactions are often exothermic and their rates increase with temperature. nih.gov Maintaining a moderate or low temperature during the synthesis and purification steps can significantly reduce the rate of polymerization by limiting the mobility of reactive species. researchgate.net

Exclusion of Air: Oxygen can sometimes promote radical formation and subsequent polymerization. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this pathway.

In Situ Generation Techniques for Reactive Species

Many of the reagents used in these syntheses are unstable, and their in situ generation is a common and effective strategy. This involves preparing the reactive species in the same reaction vessel where it will be consumed.

For the synthesis of 3-vinyl-1H-indene, the vinyl Grignard reagent is often prepared in situ from vinyl bromide and magnesium turnings in an ether solvent like tetrahydrofuran (B95107) (THF). Similarly, vinyl lithium can be generated from a vinyl halide and an organolithium reagent like n-butyllithium (n-BuLi). This technique ensures that the highly reactive organometallic species is used immediately, minimizing degradation and improving reaction efficiency. beilstein-archives.org Other examples in indene synthesis include the in situ formation of organocopper intermediates from Grignard reagents and a copper salt, which can then be used in coupling reactions. researchgate.net

Multi-step Pathways from Indene Precursors

Beyond the direct construction from indanones, 3-vinyl-1H-indene and its homologues can be synthesized via more complex, multi-step pathways starting from various precursors. These routes offer flexibility in introducing different functional groups.

Palladium-Catalyzed Cross-Coupling: A powerful method involves the palladium-catalyzed cross-coupling of a suitable indene precursor with a vinyl-containing reagent. For example, a 3-halo-1H-indene or an indenyl triflate could undergo a Stille, Suzuki, or Heck coupling reaction with a vinylating agent like vinyltributyltin or vinylboronic acid, respectively. While syntheses of 3-arylindenes by direct arylation are known, similar vinylation strategies are also feasible. acs.org

Tandem Reactions: Sophisticated one-pot reactions can rapidly build the indene core. Gold(I)-catalyzed tandem reactions, such as a Claisen rearrangement followed by a hydroarylation of propargyl vinyl ethers, can efficiently produce highly functionalized indenes. unifi.it

Wittig Reaction: An alternative route could involve the synthesis of an inden-3-ylmethan-al derivative, which could then be converted to the vinyl group via a Wittig reaction using a methylidene phosphorane (e.g., Ph₃P=CH₂).

Purification Techniques for Analytical Purity in Research

Achieving high purity is essential for research applications and is often challenging due to the compound's instability.

Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds. unifi.itrsc.org For 3-vinyl-1H-indene, a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. To prevent polymerization on the acidic silica surface, the silica gel can be pre-treated with a base like triethylamine, or a polymerization inhibitor can be added to the eluent.

Distillation: For thermally stable compounds, vacuum distillation can be an effective purification method. This technique is useful for separating the product from non-volatile impurities, such as catalysts and polymer inhibitors. google.com Distillation must be performed at the lowest possible temperature to prevent thermal polymerization.

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ether/hexane) can yield material of very high purity. orgsyn.org

Purity Analysis: The purity of the final product is typically assessed using a combination of analytical techniques, including Gas-Liquid Chromatography (GLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgorgsyn.org

Advanced Chemical Reactivity and Mechanistic Studies of 1h Indene, 3 Ethenyl

Diels-Alder Cycloadditions

1H-Indene, 3-ethenyl-, also known as 3-vinylindene, is a conjugated diene system that participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.org The reactivity of its exocyclic diene system is central to its utility in synthesizing complex polycyclic molecules. The reaction involves the interaction of the 4π-electron system of the diene with a 2π-electron system of a dienophile, leading to the formation of a six-membered ring. pressbooks.pub

The reactivity of 3-vinylindene in Diels-Alder reactions is significantly enhanced when paired with electron-deficient dienophiles. This is consistent with the principles of normal electron-demand Diels-Alder reactions, where the reaction is facilitated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. pressbooks.pub Electron-withdrawing groups on the dienophile lower its LUMO energy, accelerating the reaction. libretexts.org

Studies on analogous systems, such as 3-vinylindoles, demonstrate high reactivity with a range of electron-deficient dienophiles. researchgate.netresearchgate.net For instance, 3-vinylindoles readily react with maleimides and quinones. researchgate.net Similarly, 3-vinylindoles have been shown to form normal Diels-Alder adducts with ethenetetracarbonitrile. researchgate.net While direct studies on 3-vinylindene with all the listed dienophiles are not extensively documented in the provided results, the reactivity of the closely related indene (B144670) and indole (B1671886) systems provides strong evidence for its expected behavior. For example, 1H-Indene-3-carboxylic acid, a related indene derivative, undergoes Diels-Alder reactions with dienophiles like maleic anhydride (B1165640) and N-phenylmaleimide. researchgate.net

The reaction of 3-vinylindene with α,β-unsaturated acetylenic ketones, which are also electron-deficient, proceeds to give cycloadducts as single isomers. nih.gov This highlights the diene's capability to react with various activated dienophiles.

Table 1: Reactivity of 3-Vinyl-1H-indene Analogs with Electron-Deficient Dienophiles

DienophileAnalog SystemReactivity/ObservationReference
Ethenetetracarbonitrile 3-VinylindolesForms normal Diels-Alder adducts. researchgate.net
Maleic Anhydride 1H-Indene-3-carboxylic acidForms 1:1 Diels-Alder adducts. researchgate.net
N-Phenylmaleimide 1H-Indene-3-carboxylic acidForms 1:1 Diels-Alder adducts. researchgate.net
Dimethyl Acetylenedicarboxylate 3-Acylamino-2H-pyran-2-onesReacts to form substituted anilines after CO2 elimination. chim.it
α,β-Unsaturated Acetylenic Ketones 3-VinylindeneYields cycloadducts as single isomers. nih.gov

Diels-Alder reactions are renowned for their high degree of stereospecificity and stereoselectivity. wikipedia.orglibretexts.org The stereochemistry of the reactants is retained in the product. youtube.com A key aspect of stereoselectivity is the preference for the endo adduct, a phenomenon known as the Alder-Endo rule. This preference is often attributed to secondary orbital interactions between the p-orbitals of the activating group on the dienophile and the central carbons (C2 and C3) of the diene in the transition state. masterorganicchemistry.com However, it's important to note that high endo-selectivity is not a universal feature of all Diels-Alder reactions, and some simple systems show kinetic ratios close to 1:1. rsc.org Lewis acid catalysis can enhance the endo:exo selectivity. masterorganicchemistry.com

In the context of 3-vinylindene, cycloadditions with dienophiles like α,β-unsaturated acetylenic ketones proceed as single regioisomers, indicating high regioselectivity. nih.gov The regiochemistry is dictated by the electronic properties of the diene and dienophile. For an unsymmetrical diene like 3-vinylindene, the reaction generally proceeds by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com In reactions with α,β-unsaturated acetylenic ketones, electrophilic attack occurs at the terminal methylene (B1212753) group of the vinylindene. nih.gov

Quinones are excellent dienophiles due to their electron-deficient double bonds. The reaction of dienes with quinones is a well-established method for constructing polycyclic systems. libretexts.org For instance, the reaction of butadiene with a quinone was a key step in an early synthesis of steroids. wikipedia.org

While direct examples with 1H-indene, 3-ethenyl- are not specified in the search results, the reactivity of analogous compounds is informative. Organocatalytic asymmetric Diels-Alder reactions have been successfully carried out between 3-vinylindoles and quinones, such as 1,4-benzoquinone (B44022), to produce dearomatized cycloadducts in high yields. researchgate.net This suggests that 3-vinylindene would readily form adducts with quinone derivatives like 1,4-benzoquinone and 1,4-naphthoquinone. The reaction would involve the [4+2] cycloaddition across one of the C=C double bonds of the quinone ring.

The Diels-Alder reaction of vinylindenes serves as a powerful strategy for the synthesis of the fluorene (B118485) ring system. The cycloaddition of a dienophile to the exocyclic diene of a vinylindene directly constructs a functionalized tetrahydrofluorene scaffold. researchgate.net Research on the 2-vinylindene isomer has demonstrated the generality of this approach for accessing these valuable intermediates. researchgate.netacs.org Although the substituent is at a different position, the fundamental cycloaddition strategy to form the six-membered ring fused to the indene core is the same. Subsequent chemical modifications, such as oxidation or aromatization, can then lead to substituted fluorenes. researchgate.net This methodology is valuable for the synthesis of complex natural products and other functional materials. escholarship.org

Introducing chirality into the products of Diels-Alder reactions can be achieved using chiral catalysts. Both organocatalysts and metal-based Lewis acid catalysts have been employed to control the enantioselectivity of the cycloaddition. researchgate.netnih.gov

For 3-vinylindene and its analogs, catalyst control has proven highly effective:

Cationic Oxazaborolidine Catalysts: The enantioselective Diels-Alder reaction of 3-vinylindene with α,β-unsaturated acetylenic ketones has been successfully catalyzed by a cationic oxazaborolidine catalyst. This system provides cycloadducts in excellent yields and with 99% enantiomeric excess (ee). nih.gov

Organocatalysts: In reactions involving the analogous 3-vinylindoles, bifunctional organocatalysts based on a thiourea (B124793) motif have been used. researchgate.net These catalysts can activate both the diene and the dienophile (such as N-phenylmaleimide or quinones) through hydrogen bonding, controlling the diastereo- and enantioselectivity of the reaction. researchgate.netnih.gov

Copper(II) Bis(oxazoline) Catalysts: Chiral copper(II) bis(oxazoline) complexes are effective Lewis acid catalysts for asymmetric Diels-Alder reactions, showing excellent reactivity and selectivity in reactions of N-acryloyl oxazolidinones with 1-hydrazinodienes, a related diene system. nih.gov

Table 2: Catalysts for Asymmetric Diels-Alder Reactions of 3-Vinylindene and Analogs

Catalyst TypeDiene SystemDienophileKey FindingReference
Cationic Oxazaborolidine3-Vinylindeneα,β-Unsaturated Acetylenic KetonesExcellent yields and 99% ee. nih.gov
Bifunctional Thiourea3-VinylindolesN-Phenylmaleimide, QuinonesHigh yields and excellent enantioselectivities. researchgate.net
Copper(II) Bis(oxazoline)1-HydrazinodienesN-Acryloyl oxazolidinonesHighly stereoselective cycloadditions. nih.gov

The regiochemical outcome of a Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is governed by a combination of electronic and steric factors. wikipedia.orgnih.gov

Electronic Control: The regioselectivity is primarily dictated by the electronic character of the substituents on both the diene and the dienophile. pressbooks.pub The reaction favors the alignment that matches the most electron-rich (nucleophilic) center of the diene with the most electron-poor (electrophilic) center of the dienophile. masterorganicchemistry.com For 3-vinylindene, the terminal methylene carbon of the vinyl group is the site of electrophilic attack in reactions with electron-deficient dienophiles, leading to a specific regioisomer. nih.gov This outcome can be rationalized by examining the orbital coefficients of the HOMO of the diene and the LUMO of the dienophile. organicchemistrydata.org

Steric Control: Steric hindrance can also influence the reaction rate and, in some cases, the regioselectivity. libretexts.org Bulky substituents on the reactants can disfavor certain transition states, thereby directing the reaction towards a less hindered pathway. wikipedia.org In the case of 3-vinylindene, the fusion to the five-membered ring creates a specific steric environment that can influence the approach of the dienophile and contribute to the facial selectivity of the cycloaddition.

The interplay of these steric and electronic effects allows for predictable control over the formation of specific constitutional isomers in the synthesis of complex polycyclic structures. nih.gov

Isomerization Phenomena

An important characteristic of 3-vinylindene is its existence in equilibrium with its isomeric form, ethylideneindene. publish.csiro.auresearchgate.netpublish.csiro.auresearchgate.net This isomerization is a form of tautomerism, where a proton migrates, leading to the shift of the double bond from the exocyclic vinyl position into the five-membered ring, creating a more substituted alkylidene group.

The preparation of 3-vinylindene, for instance through the dehydration of the corresponding carbinol, often yields a mixture of both the vinylindene and the alkylideneindene isomers. publish.csiro.aupublish.csiro.au The position of the equilibrium can be influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts. The relative stability of the two isomers is a key determinant of their ratio at equilibrium. The presence of the ethylideneindene isomer can be detected and quantified using spectroscopic methods, such as ¹H NMR and UV spectroscopy, which show characteristic signals for each isomer. publish.csiro.au

IsomerKey Structural FeatureSpectroscopic SignatureReference
1H-Indene, 3-ethenyl-Exocyclic vinyl groupSignals corresponding to the vinyl protons in ¹H NMR. publish.csiro.aupublish.csiro.au
EthylideneindeneEndocyclic double bond with an ethylidene groupCharacteristic signals for the ethylidene protons in ¹H NMR. Distinct UV absorption spectrum. publish.csiro.au

This equilibrium is significant as it can affect the reactivity of the system. For example, in cycloaddition reactions, only the 3-vinylindene isomer possesses the requisite 1,3-diene moiety for a Diels-Alder reaction. The presence of the non-reactive alkylideneindene isomer can therefore lower the effective concentration of the diene and impact reaction yields. publish.csiro.aupublish.csiro.au

Metal-Catalyzed Transformations

Gold catalysts, particularly gold(I) complexes, are known for their ability to activate carbon-carbon multiple bonds, enabling a variety of complex cycloisomerization reactions. nih.govresearchgate.netresearchgate.net While direct studies on 1H-indene, 3-ethenyl- are limited in the provided results, the reactivity of structurally related vinyl and alkynyl systems provides significant insight into potential transformations.

Gold-catalyzed reactions often proceed through highly reactive intermediates such as gold-vinylidenes or gold-carbenes. researchgate.netdoi.orgnih.gov These species can be generated from terminal alkynes via a 1,2-hydrogen shift or from other precursors like propargyl esters. nih.govdoi.org Although 1H-indene, 3-ethenyl- does not possess an alkyne group, analogous transformations involving gold-activated alkenes can lead to carbene-like intermediates. acs.orgacs.org

One plausible pathway for the gold-catalyzed cycloisomerization of a substrate like 1H-indene, 3-ethenyl- would involve the coordination of the gold catalyst to the vinyl group. This could facilitate an intramolecular reaction, potentially leading to the formation of polycyclic structures. For instance, gold(I)-catalyzed reactions of enynes are proposed to proceed through cyclopropyl (B3062369) gold(I) carbene-like intermediates. acs.org

Research on gold-catalyzed reactions of propargylpyridines has debated the role of Au-vinylidene intermediates versus Au-carbene intermediates formed via a cyclization/proton transfer sequence. nih.gov DFT calculations and experimental results in some systems support the formation of a gold-carbene as the more favorable pathway. nih.gov In other gold-catalyzed transformations, such as those involving dienediynes, a sequence of cyclization and rearrangement leads to intermediates that can undergo C-H insertion. pku.edu.cn

The following table outlines key intermediates and pathways in gold catalysis relevant to the potential reactivity of 1H-indene, 3-ethenyl-.

Given the electrophilic nature of gold(I) carbenes generated in situ, a gold-catalyzed reaction of 1H-indene, 3-ethenyl- could potentially involve an intramolecular attack of the electron-rich benzene (B151609) ring onto a gold-carbene-like species formed at the vinyl group, leading to the construction of a fluorene-type skeleton. acs.org The exact course of such a reaction would be highly dependent on the specific gold catalyst and reaction conditions employed.

Ruthenium-Catalyzed Cycloisomerization

The cycloisomerization of enynes catalyzed by transition metals represents a powerful method for constructing cyclic and bicyclic molecular frameworks. Cationic ruthenium complexes, in particular, have emerged as highly effective catalysts for these transformations under mild conditions. organic-chemistry.orgacs.org While specific studies on the ruthenium-catalyzed cycloisomerization of 1H-Indene, 3-ethenyl- as a substrate are not prevalent, the extensive research on related 1,6- and 1,7-enynes provides significant insight into the potential reactivity and mechanistic pathways.

Typically, these reactions are catalyzed by complexes such as [CpRu(CH₃CN)₃]PF₆ and proceed at room temperature in solvents like acetone (B3395972) or dimethylformamide (DMF). acs.orgnih.gov The reactions are known for their efficiency in forming five- and six-membered rings from a wide variety of enyne substrates. organic-chemistry.orgnih.gov A key advantage of ruthenium catalysts is their tolerance to a broad range of functional groups and substitution patterns on both the alkene and alkyne moieties. organic-chemistry.orgacs.org

Mechanistic investigations suggest two primary competing pathways for ruthenium-catalyzed enyne cycloisomerizations: one involving a ruthenacyclopentene intermediate and another proceeding through a C-H bond insertion. nih.govnih.gov For most standard 1,6- and 1,7-enynes, the reaction is believed to proceed via the formation of a ruthenacyclopentene intermediate. acs.orgnih.gov However, structural features of the substrate, such as the presence of a quaternary center at the propargylic position, can divert the reaction through a C-H insertion mechanism, leading to different cyclized products. acs.orgnih.gov In some cases, ruthenium catalysis can induce skeletal rearrangements, leading to the formation of indene derivatives from specifically substituted styrenes. researchgate.net Other proposed mechanisms for related systems involve intermediates like ruthenium-vinylidenes, which can undergo processes such as a nih.govbeilstein-journals.org-sigmatropic hydrogen shift to yield cyclopentadiene (B3395910) derivatives. nih.gov

Table 1: General Features of Ruthenium-Catalyzed Enyne Cycloisomerization

Feature Description References
Catalyst Typically a cationic ruthenium complex, e.g., [CpRu(CH₃CN)₃]PF₆. organic-chemistry.orgnih.gov
Reaction Conditions Mild; often at room temperature in acetone or DMF. acs.orgnih.gov
Substrates Effective for 1,6- and 1,7-enynes. organic-chemistry.orgnih.gov
Products Formation of five- and six-membered rings, typically 1,4-dienes. organic-chemistry.orgnih.gov
Primary Mechanism Involves the formation of a ruthenacyclopentene intermediate. acs.orgnih.govbeilstein-journals.org

| Alternative Mechanism | C-H insertion pathway observed for specific substrates. | acs.orgnih.govnih.gov |

Radical Chemistry and Dimerization Pathways

The radical chemistry of 1H-Indene, 3-ethenyl- is intrinsically linked to its nature as a vinyl arene. Such compounds can undergo radical-initiated reactions, including polymerization and dimerization. Spectroscopic studies, such as laser-induced fluorescence, have been employed to characterize the electronic states and conformational isomers of 3-vinyl-1H-indene, which is fundamental to understanding its reactivity. nih.gov

Radical reactions are crucial for carbon-carbon bond formation, and processes involving radical addition to π systems like alkenes are well-established. libretexts.org In the context of 1H-Indene, 3-ethenyl-, a radical initiator could lead to the formation of a stabilized benzyl-type radical, which could then propagate a reaction. The synthesis of indene derivatives can also be achieved through controlled radical ring-closure processes, highlighting the utility of radical intermediates in forming this scaffold. acs.org These reactions often involve the generation of a radical which then undergoes an intramolecular cyclization. acs.org

Dimerization of vinyl arenes is a synthetically useful transformation that can be catalyzed by various Lewis and Brønsted acids, as well as transition-metal complexes. mdpi.comarkat-usa.org Catalysts based on samarium, palladium, and other metals have been shown to effectively promote the self-dimerization of styrenes and related vinyl arenes to produce substituted indanes. mdpi.comarkat-usa.org The reaction is believed to proceed via a [3+2] annulation involving a Friedel-Crafts-type mechanism. arkat-usa.org In this pathway, one molecule of the vinyl arene is activated by the catalyst to form a carbocationic intermediate. This electrophilic species is then attacked by a second molecule of the vinyl arene, leading to a dimeric intermediate that subsequently undergoes an intramolecular cyclization to form the indane ring structure. arkat-usa.org The steric and electronic properties of the vinyl arene substrate can significantly influence the reaction's outcome and the structure of the resulting dimers. mdpi.com

Table 2: Catalytic Systems for Dimerization of Vinyl Arenes

Catalyst System Substrate Type Product Proposed Mechanism References
Samarium triflate [Sm(OTf)₃] Vinylarenes Substituted indanes Friedel-Crafts / [3+2] annulation arkat-usa.org
Palladium complex with co-catalyst Vinyl arenes (e.g., styrene) Linear dimers and cyclized indanes Cationic palladium intermediate mdpi.com

Theoretical and Computational Chemistry Approaches to 1h Indene, 3 Ethenyl

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Many reactions involving unsymmetrical reagents can lead to the formation of multiple constitutional isomers, and predicting this regioselectivity is a critical challenge. DFT calculations are highly effective in explaining and predicting the origins of regioselectivity. nih.govmdpi.com When 1H-Indene, 3-ethenyl- participates in a reaction, such as an electrophilic addition to the vinyl group, the electrophile can attack either the α-carbon or the β-carbon of the double bond, leading to two different regioisomeric products.

The regiochemical outcome is determined by the relative activation energies of the competing reaction pathways. ias.ac.in According to transition state theory, the pathway with the lower activation energy will be faster and thus lead to the major product under kinetic control. nih.gov By locating the transition state structures for all possible regioisomeric pathways and calculating their corresponding activation energies (ΔG‡), DFT can reliably predict the favored product. mdpi.com

Table 1: Hypothetical DFT-Calculated Activation Energies for the Electrophilic Addition to 1H-Indene, 3-ethenyl-
Reaction PathwayTransition StateCalculated Activation Energy (ΔG‡) (kcal/mol)Predicted Outcome
Attack at α-carbonTS-alpha22.5Minor Product
Attack at β-carbonTS-beta18.2Major Product

The three-dimensional structure of a molecule is crucial to its reactivity. 1H-Indene, 3-ethenyl- possesses conformational flexibility due to the rotation around the single bond connecting the vinyl group to the indene (B144670) ring. This rotation can give rise to different conformational isomers (rotamers), such as s-trans and s-cis conformers, where the vinyl double bond is oriented differently with respect to the indene plane.

DFT calculations can be employed to perform a thorough conformational analysis. By systematically rotating the dihedral angle and calculating the energy at each point, a potential energy profile for the rotation can be generated. This analysis identifies the minimum energy conformers (the most stable shapes of the molecule) and the transition states that represent the energy barriers for interconversion between them. Understanding the relative populations of these conformers at a given temperature is essential, as the molecule may react preferentially from a specific, albeit less populated, conformation.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. youtube.com

HOMO: The HOMO is the highest-energy orbital containing electrons. A molecule will use its HOMO to act as a nucleophile or electron donor. A higher HOMO energy generally indicates a stronger nucleophile.

LUMO: The LUMO is the lowest-energy orbital that is empty of electrons. A molecule uses its LUMO to act as an electrophile or electron acceptor. A lower LUMO energy signifies a stronger electrophile.

For 1H-Indene, 3-ethenyl-, FMO theory can predict its behavior in various reactions. For example, in a Diels-Alder cycloaddition, if the vinylindene acts as the dienophile, its reactivity will be governed by the energy gap between its LUMO and the diene's HOMO. wikipedia.org A smaller energy gap leads to a stronger interaction and a faster reaction. The orbital coefficients on the vinyl carbons in the LUMO would also predict the regioselectivity of the cycloaddition. taylorandfrancis.com

Table 2: Illustrative FMO Properties and Reactivity Predictions for 1H-Indene, 3-ethenyl-
Molecular OrbitalCalculated Energy (eV)Predicted Chemical CharacterImplication in Reactions
HOMO-5.8Moderate NucleophileActs as the electron donor in reactions with strong electrophiles.
LUMO-0.9Moderate ElectrophileActs as the electron acceptor in reactions with strong nucleophiles (e.g., Diels-Alder).
HOMO-LUMO Gap4.9Kinetic StabilityA larger gap suggests higher stability and lower overall reactivity.

Molecular Electron Density Theory (MEDT) for Reactivity Insights

Molecular Electron Density Theory (MEDT) offers an alternative perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com MEDT analyzes the global and local properties of the electron density to understand and predict chemical behavior. rsc.org

Computational Predictions of Spectroscopic Properties (e.g., Electronic Transitions)

Computational methods can predict various spectroscopic properties of molecules, providing a powerful link between theory and experiment. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic transitions. youtube.com For a conjugated system like 1H-Indene, 3-ethenyl-, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum.

The calculations yield the energies of transitions from the ground electronic state to various excited states, which correspond to the absorption of photons of specific wavelengths. The most significant of these is often the HOMO→LUMO transition. By predicting the wavelength of maximum absorption (λmax), computational chemistry can aid in the identification and characterization of the compound.

Table 3: Hypothetical TD-DFT Predictions for Electronic Transitions of 1H-Indene, 3-ethenyl-
TransitionCalculated Excitation Energy (eV)Predicted λmax (nm)Oscillator Strength (f)
S₀ → S₁ (HOMO→LUMO)4.252920.75
S₀ → S₂4.982490.12
S₀ → S₃5.312330.08

Investigation of Catalytic Pathways and Intermediates (e.g., Au-Vinylidene vs. Au-Carbene)

Gold-catalyzed reactions have emerged as powerful methods for forming complex molecular architectures. nih.gov The synthesis of indene derivatives can often proceed through catalytic cycles involving unique gold-containing intermediates. DFT calculations are crucial for mapping these complex catalytic pathways and determining the most plausible mechanism. smu.edu

For instance, in a hypothetical gold-catalyzed intramolecular reaction leading to an indene scaffold, several mechanistic possibilities could exist. One pathway might proceed through a gold-vinylidene intermediate, while an alternative could involve a gold-carbene species. rsc.org These intermediates have distinct electronic structures and reactivities. DFT can be used to calculate the energies of all intermediates and transition states for each proposed catalytic cycle. By comparing the energy profiles of the competing pathways, the operative mechanism can be identified. This understanding is vital for optimizing reaction conditions and designing more efficient catalysts.

Table 4: Hypothetical Relative Energies for Intermediates in Competing Gold-Catalyzed Pathways
Intermediate/Transition StateRelative Free Energy (kcal/mol)
Au-Vinylidene PathwayAu-Carbene Pathway
Catalyst-Substrate Complex0.00.0
Intermediate 1 (Vinylidene/Carbene)+5.2+11.8
Transition State 1+21.5+28.9
Intermediate 2-3.4-1.2
Product Complex-15.7-15.7

Molecular Orbital (MO) Calculations for Reactivity Prediction

At the heart of this predictive power lies the analysis of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comwpmucdn.com The energies and spatial distributions of these orbitals are critical in determining the chemical reactivity of a molecule. pearson.comyoutube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. pearson.comyoutube.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and represents the molecule's capacity to accept electrons, thus acting as an electrophile. pearson.comyoutube.com The interaction between the HOMO of one molecule and the LUMO of another is a key factor in many chemical reactions. wpmucdn.com

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's kinetic stability and reactivity. pearson.comyoutube.com A small HOMO-LUMO gap generally indicates high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. pearson.com For conjugated systems, such as 1H-Indene, 3-ethenyl-, an increase in the extent of conjugation typically leads to a decrease in the HOMO-LUMO gap. ulethbridge.ca

For 1H-Indene, 3-ethenyl-, the conjugated π-system encompasses both the indene ring and the ethenyl (vinyl) substituent. This extended conjugation influences the energies of the molecular orbitals. libretexts.orgorganicchemistrytutor.com The presence of the vinyl group is expected to affect the electronic properties of the indene core. researchgate.net In a hypothetical scenario, the HOMO would likely be distributed over the π-system, with regions of higher electron density representing potential nucleophilic sites. youtube.comyoutube.com Similarly, the LUMO would also be delocalized over the conjugated system, and areas with a larger LUMO coefficient would indicate the most probable sites for electrophilic attack. youtube.comyoutube.com

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies and visualize the shapes of the HOMO and LUMO. frontiersin.orgdergipark.org.tr Such calculations would provide valuable insights into the regioselectivity of reactions involving 1H-Indene, 3-ethenyl-. For instance, in an electrophilic addition reaction, the electrophile would be predicted to attack the carbon atom(s) with the highest HOMO density. In a nucleophilic attack, the nucleophile would target the atom(s) with the largest LUMO coefficient. youtube.comnih.gov

Without specific computational data, a qualitative prediction can be made based on the structure of 1H-Indene, 3-ethenyl-. The ethenyl group, being part of the conjugated system, would likely influence the electron distribution in the indene ring. The terminal carbon of the ethenyl group and specific positions on the indene ring would be the most probable centers for chemical reactions, depending on whether the reactant is an electrophile or a nucleophile.

Advanced Spectroscopic Characterization in Research of 1h Indene, 3 Ethenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 1H-indene derivatives. It provides detailed information about the chemical environment of individual atoms.

¹H NMR for Component Proportions

Proton (¹H) NMR spectroscopy is a powerful tool for determining the structure of molecules and can be used to ascertain the ratio of different components in a mixture. In the context of 1H-indene derivatives, the chemical shift, multiplicity (splitting pattern), and integration of the proton signals provide a wealth of structural information. For instance, in the dimer 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, a derivative of indene (B144670), the ¹H NMR spectrum shows distinct signals for the different protons in the molecule. bg.ac.rs The integration of these signals allows for the determination of the relative number of protons corresponding to each signal, which is crucial for confirming the proposed structure. pressbooks.pub

The ¹H-NMR spectrum of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, for example, displays complex multiplets for the methylene (B1212753) protons of the indane structural element, a triplet for the proton at the C-1' position, and a singlet for the proton at the C-3 position, along with signals for the aromatic protons. bg.ac.rs The protons of the CH2 group in the indene part of the molecule are not equivalent due to the influence of the substituent at C-2, leading to an AB system with two doublets. researchgate.net

Table 1: Representative ¹H NMR Data for an Indene Dimer Derivative

Protons Chemical Shift (ppm) Multiplicity
4H (methylene) 2.13, 2.50, 2.98, 3.08 Multiplets
2H (methylene) 3.31, 3.38 AB system doublet
1H 4.36 Triplet
1H 6.64 Singlet
Aromatic H 7.14 - 7.39 Multiplet

Data derived from the analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. bg.ac.rs

¹³C NMR and DEPT Experiments for Carbon Framework Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. youtube.com Unlike ¹H NMR spectra, standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum. scribd.com This allows for the direct observation of the number of non-equivalent carbon atoms in a molecule.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are a set of NMR pulse sequences used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, as well as quaternary carbons. libretexts.org

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Only shows signals for CH carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in all DEPT spectra. youtube.comsc.edu

By comparing the standard broadband-decoupled ¹³C spectrum with the various DEPT spectra, a complete assignment of the carbon framework of 1H-indene derivatives can be achieved. For example, in the analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, DEPT experiments reveal the presence of three CH₂ groups, one CH group, and several aromatic CH groups, confirming the carbon framework of the molecule. researchgate.net

Table 2: Illustrative ¹³C NMR and DEPT Data for an Indene Derivative

Carbon Type ¹³C Chemical Shift (ppm) DEPT-90 DEPT-135
CH 47.8 Positive Positive
CH₂ 32.2, 34.2, 39.1 No Signal Negative
Aromatic CH 120.6, 124.0, 124.3, 124.9, 125.1, 126.7, 127.1, 127.7 Positive Positive

Illustrative data based on the analysis of indene derivatives. researchgate.net

Mass Spectrometry (MS) for Adduct Structure and Stereochemistry Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of newly synthesized compounds and for obtaining structural information through the analysis of fragmentation patterns. For derivatives of "1H-Indene, 3-ethenyl-", MS can be used to confirm the structure of adducts formed in various reactions. The electron ionization (EI) mass spectrum of a molecule provides a "fingerprint" based on its fragmentation pattern, which can be compared to libraries of known compounds for identification. nist.gov

For example, the NIST WebBook provides mass spectral data for various indene derivatives, such as 1-ethyl-2,3-dihydro-1H-indene and 1,1,3-trimethyl-1H-indene. nist.govnih.gov This data can be used as a reference for identifying related structures. While standard MS techniques provide information about the connectivity of atoms, more advanced methods may be required to determine the stereochemistry of adducts.

Electronic Absorption Spectroscopy (UV-Vis) in Reactivity and Property Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.org This technique is particularly useful for studying compounds with conjugated π-systems, such as "1H-Indene, 3-ethenyl-" and its derivatives. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; as the length of the conjugated system increases, the λmax shifts to longer wavelengths (a bathochromic or red shift). libretexts.org This principle is used to study the reactivity of 1H-indene derivatives, as changes in the conjugated system upon reaction will be reflected in the UV-Vis spectrum. For instance, reactions that extend the π-system will result in a shift of the absorption maximum to a longer wavelength. The electronic absorption spectra of these compounds can be recorded in various solvents to study the effect of solvent polarity on the electronic transitions.

Laser-Induced Fluorescence (LIF) Spectroscopy for Electronic Transitions

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique used to probe the electronic structure of molecules. edinst.com In an LIF experiment, a tunable laser excites molecules to a specific rovibronic level of an excited electronic state. The subsequent fluorescence emitted as the molecules relax back to the ground state is detected. tau.ac.il By scanning the laser wavelength and monitoring the fluorescence intensity, an excitation spectrum is obtained, which provides detailed information about the vibrational and rotational energy levels of the excited state. edinst.comresearchgate.net

A study of the laser-induced fluorescence spectrum of 3-vinyl-1H-indene recorded an origin band at 33,455 cm⁻¹. nih.gov This corresponds to the S₁ ← S₀ electronic transition. The spectrum also revealed a short progression in an 80 cm⁻¹ mode, which was identified as a vinyl group torsion with the aid of density functional theory calculations. nih.gov These results suggest that the observed spectrum arises from the excitation of both trans and cis conformational isomers of 3-vinyl-1H-indene. nih.gov

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Electronic Properties

Electrochemical analysis techniques, such as cyclic voltammetry (CV), are used to study the electronic properties of molecules by investigating their oxidation and reduction behavior. CV measures the current that develops in an electrochemical cell as the voltage is varied. The resulting voltammogram provides information about the redox potentials of the analyte, which are related to the energies of its frontier molecular orbitals (HOMO and LUMO).

Polymerization Research and Polymer Structure Property Relationships of 1h Indene, 3 Ethenyl

Inherent Radical Polymerization Tendencies

No specific data available in the searched literature.

Factors Influencing Polymerization Extent (e.g., Acid Catalysis, Temperature, Inhibitors)

No specific data available in the searched literature.

Characterization of Resulting Polymeric Structures (e.g., Oligomer Formation)

No specific data available in the searched literature.

Copolymerization Studies with Other Vinyl Monomers (Analogous Systems)

No specific data available in the searched literature for 1H-Indene, 3-ethenyl-. Studies on the related compound, indene (B144670), show it can be copolymerized with various vinyl monomers, but this data is not directly applicable.

Synthesis and Reactivity of Analogues and Derivatives of 1h Indene, 3 Ethenyl

Alkyl-Substituted Vinylindenes (e.g., 3-Isopropenylindene, 2-Methyl-3-vinylindene)

Alkyl-substituted vinylindenes are important homologues of 3-vinylindene, and their synthesis and reactivity have been a subject of interest. A common and effective method for the preparation of compounds like 3-isopropenylindene and 2-methyl-3-vinylindene involves the dehydration of suitable tertiary carbinols. researchgate.netmdpi.com This straightforward approach provides access to these dienes, which are often in equilibrium with their isomeric alkylideneindenes. researchgate.net

For instance, the synthesis of 3-vinylindene itself can be achieved by reacting indan-1-one with vinylmagnesium bromide, which is then followed by the dehydration of the resulting tertiary alcohol. researchgate.net The conditions for this dehydration step are critical, as acid catalysts tend to lead to polymer formation. researchgate.net A more successful dehydration can be accomplished using iodine in benzene (B151609) in the presence of a basic polymerization inhibitor, yielding the desired diene. researchgate.net

The reactivity of these alkyl-substituted vinylindenes has been explored, particularly in the context of cycloaddition reactions. 3-Isopropenylindene and 2-methyl-3-vinylindene, for example, participate in Diels-Alder reactions, yielding photostable adducts with dienophiles like ethenetetracarbonitrile. semanticscholar.org

Table 1: Synthesis of Alkyl-Substituted Vinylindenes

CompoundSynthetic MethodKey ReagentsReference
3-VinylindeneGrignard reaction followed by dehydrationIndan-1-one, Vinylmagnesium bromide, Iodine researchgate.net
3-IsopropenylindeneDehydration of tertiary carbinol- researchgate.netmdpi.com
2-Methyl-3-vinylindeneDehydration of tertiary carbinol- researchgate.netmdpi.com

Heteroanalogues (e.g., 3-Vinylindoles, 3-Vinylbenzofurans)

Heteroanalogues of 3-vinylindene, where a carbon atom in the indene (B144670) ring system is replaced by a heteroatom like nitrogen or oxygen, exhibit unique and valuable reactivity.

3-Vinylindoles are a well-studied class of heteroanalogues. nih.gov Their synthesis has been reported as early as 1957. nih.govrsc.org One synthetic route involves the condensation of 2-methylindole (B41428) with carbonyl compounds in refluxing acetic acid. rsc.org For example, the reaction of 2-methylindole with ethyl acetoacetate (B1235776) produces a 3-vinylindole structure. rsc.org 3-Vinylindoles are recognized as versatile reactants with multiple reactive sites, making them valuable in organocatalytic asymmetric cycloadditions and substitutions. rsc.org They can act as dienes in [4+2] cycloadditions, as mono-olefins in [2+n] cycloadditions, as electrophiles in addition reactions, and as nucleophiles in asymmetric alkenylation. rsc.orgencyclopedia.pub In particular, their role as dienophiles in inverse-electron-demand Diels-Alder reactions has been a significant area of research. rsc.org

3-Vinylbenzofurans and their derivatives represent another important class of heteroanalogues. Benzofuran (B130515) scaffolds are present in many natural products and biologically active compounds. nih.gov Various synthetic methodologies have been developed for benzofuran derivatives. For example, a highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans can be achieved by rearranging and subsequently transforming 2-hydroxychalcones. nih.gov Another approach involves the Rh(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles to selectively synthesize substituted 3-methylene-2,3-dihydrobenzofurans and 3-methylbenzofurans. The synthesis of 2-vinylbenzofurans has also been accomplished through copper-catalyzed multicomponent reactions. The reactivity of these vinylbenzofurans is being explored, for instance, in iron-catalyzed C-H annulation reactions.

Table 2: Reactivity of 3-Vinylindoles in Asymmetric Reactions

Reaction TypeRole of 3-VinylindoleReference
Asymmetric [4+2] CycloadditionDiene rsc.orgencyclopedia.pub
Asymmetric [2+n] CycloadditionMono-olefin rsc.orgencyclopedia.pub
Asymmetric Addition ReactionElectrophile rsc.orgencyclopedia.pub
Asymmetric AlkenylationNucleophile rsc.orgencyclopedia.pub

Functionalized Indene Derivatives (e.g., 1,3-Bisdicyanovinylindane)

The introduction of functional groups onto the indene skeleton leads to a vast array of derivatives with tailored properties. Various synthetic strategies have been developed to access these functionalized molecules. researchgate.netnih.gov Modern methods include transition metal-catalyzed reactions, such as rhodium-catalyzed C-H activation and intramolecular aldol (B89426) condensation, which provide efficient routes to novel functionalized indenes.

A notable example of a highly functionalized indene derivative is 1,3-bis(dicyanomethylidene)indane . This compound and its derivatives are synthesized from indane-1,3-dione, which itself is a versatile starting material. rsc.org Indane-1,3-dione possesses an active methylene (B1212753) group that is ideal for Knoevenagel condensation reactions. The reaction of indane-1,3-dione with malononitrile, often catalyzed by a base like piperidine (B6355638) in ethanol, leads to the formation of the dicyanomethylidene group. By functionalizing both ketone groups in this manner, 1,3-bis(dicyanomethylidene)indane is produced. These derivatives are strong electron acceptors and have been synthesized for applications such as nonlinear optical chromophores. rsc.org The condensation reaction to form these derivatives has been shown to be stereoselective, yielding products with an E double bond configuration. rsc.org

Table 3: Synthesis of Functionalized Indene Derivatives

Derivative ClassSynthetic MethodKey PrecursorReference
General Functionalized IndenesRh(III)-Catalyzed C-H Activation/Aldol CondensationOxadiazoles and Allylic Alcohols
1,3-Bis(dicyanomethylidene)indanesKnoevenagel CondensationIndane-1,3-dione and Malononitrile rsc.org
Indene-Fullerene AdductsDiels-Alder CycloadditionFunctionalized Indenes and C60 Fullerene

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the aromatic ring or the vinyl group of indene analogues have a profound impact on both the reactivity (rate of reaction) and the selectivity (regio- and stereochemical outcome) of their chemical transformations. These effects are generally categorized as inductive and resonance effects.

Reactivity (Activation/Deactivation): Substituents that donate electron density to the aromatic ring, such as hydroxyl (-OH), alkoxy (-OR), and alkyl groups, activate the ring towards electrophilic attack. This activation makes the molecule more nucleophilic and accelerates reactions like electrophilic aromatic substitution. Conversely, electron-withdrawing groups, such as nitro (-NO2) or carbonyl (-CHO) groups, deactivate the ring by pulling electron density away, making it less reactive than unsubstituted benzene. For instance, the nitration of phenol (B47542) (C6H5OH) is about a thousand times faster than that of benzene, while the nitration of nitrobenzene (B124822) is millions of times slower. In the context of vinylindenes, electron-donating groups on the aromatic ring would be expected to enhance the reactivity in reactions where the indene system acts as a nucleophile, such as in normal electron-demand Diels-Alder reactions.

Selectivity (Directing Effects): Substituents also control the position of incoming groups in electrophilic substitution reactions. Activating groups like -OH, -OR, and alkyl groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. This is due to the stabilization of the carbocation intermediate through resonance when the attack occurs at these positions. Deactivating groups are generally meta-directors, with the exception of halogens which are deactivating but ortho, para-directing. The directing effect arises because the ortho and para intermediates are significantly destabilized by the electron-withdrawing group, making the meta pathway more favorable.

In cycloaddition reactions, the electronic nature of substituents on both the diene (the vinylindene system) and the dienophile determines the regioselectivity. For example, in Diels-Alder reactions, the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the outcome. Substituents that raise the HOMO energy of the diene (electron-donating groups) or lower the LUMO energy of the dienophile (electron-withdrawing groups) accelerate the reaction and control the orientation of the addition. The selectivity of reactions involving photogenerated vinyl cations has also been shown to depend on the substituents on the aryl groups.

Emerging Research Applications of 1h Indene, 3 Ethenyl in Advanced Materials and Organic Electronics

Investigation as Monomers for Specialty Polymers with Tailored Properties

The vinyl group in 1H-Indene, 3-ethenyl- makes it a suitable monomer for various polymerization methods, including cationic, anionic, and free-radical polymerization, to produce specialty polymers with unique, tailored properties. While extensive research on the homopolymerization of 1H-Indene, 3-ethenyl- is still an emerging field, the polymerization of the parent compound, indene (B144670), provides insights into the potential characteristics of such polymers.

Indene is known to polymerize via a cationic mechanism, often initiated by Lewis acids, to yield polyindene. tandfonline.com This polymer is characterized by its thermal properties, and its decomposition has been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). tandfonline.com The polymerization of vinyl monomers, in general, can be initiated by various methods, each influencing the final properties of the polymer. rsc.orgethz.chnih.govlibretexts.org

Cationic Polymerization: This method is effective for vinyl monomers with electron-donating groups and can be used to control the molecular weight and structure of the resulting polymer. rsc.orgnih.govnih.govsemanticscholar.orgrsc.org

Anionic Polymerization: This technique is suitable for monomers with electron-withdrawing groups and can produce polymers with a narrow molecular weight distribution. uni-bayreuth.desemanticscholar.orgnist.govacs.org

Free Radical Polymerization: A versatile method applicable to a wide range of vinyl monomers. ethz.chnih.govlibretexts.org

The incorporation of the indene moiety into the polymer backbone is expected to impart specific thermal and mechanical properties. The properties of polyindene and related copolymers have been a subject of study, indicating the potential for creating materials with desirable characteristics. tandfonline.comresearchgate.netmdpi.com Further research into the polymerization of 1H-Indene, 3-ethenyl- is anticipated to reveal polymers with tailored properties for specific high-performance applications.

Table 1: General Polymerization Methods for Vinyl Monomers

Polymerization MethodInitiator TypeMonomer SuitabilityKey Characteristics
Cationic Lewis Acids, Protonic AcidsElectron-donating groupsControlled molecular weight
Anionic Nucleophiles (e.g., organolithiums)Electron-withdrawing groupsNarrow molecular weight distribution
Free Radical Radical Initiators (e.g., peroxides)Wide range of vinyl monomersVersatile and robust

Exploration in Organic Electronic Materials (e.g., Conductivity and Stability Research in 3-Methyl-1H-indene Analogues)

The field of organic electronics is continually searching for new materials with enhanced performance for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The conjugated system of the indene ring suggests that polymers derived from 1H-Indene, 3-ethenyl- could possess interesting electronic properties. While direct studies on the conductivity and stability of poly(1H-Indene, 3-ethenyl-) are limited, research on related polycyclic aromatic hydrocarbons (PAHs) and indene derivatives provides a basis for their potential in this area.

The charge transport properties of organic semiconductors are highly dependent on their molecular structure and packing in the solid state. sciencedaily.comnih.govaps.orgresearchgate.net Indene-fullerene derivatives, for instance, have been investigated as electron-transporting materials in flexible perovskite solar cells, demonstrating the utility of the indene scaffold in electronic devices. acs.org The design of new indene-based materials is a promising avenue for developing novel organic semiconductors.

Research into the electrical conductivity of polymers often involves doping the material to increase the number of charge carriers. researchgate.net The stability of these materials under operational stress is also a critical factor for device longevity. While specific data for poly(1H-Indene, 3-ethenyl-) is not yet widely available, the broader class of poly(vinyl arene)s is an active area of research for electronic applications. The study of analogues such as 3-Methyl-1H-indene can provide valuable insights into the structure-property relationships that govern the electronic behavior of indene-based polymers.

Table 2: Potential Applications of Indene-Based Materials in Organic Electronics

ApplicationKey Material PropertyExample from Related Research
Organic Field-Effect Transistors (OFETs) High charge carrier mobilityIndene-fullerene derivatives for electron transport acs.org
Organic Photovoltaics (OPVs) Suitable energy levels, good morphologyPolycyclic aromatic hydrocarbons as active layer components
Flexible Electronics Mechanical flexibility, solution processabilityIndene-based materials in flexible solar cells acs.org

Role in the Synthesis of Complex Polycyclic Scaffolds for Materials Science

The vinyl group of 1H-Indene, 3-ethenyl- is a reactive handle that can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, to construct complex polycyclic scaffolds. youtube.comnih.govmdpi.comkhanacademy.orgyoutube.com This synthetic utility is of significant interest in materials science for the creation of novel functional materials with precisely engineered structures and properties.

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings, and the use of vinyl arenes as dienes or dienophiles is a well-established strategy for building polycyclic aromatic hydrocarbons (PAHs). nih.govrsc.orgresearchgate.netnih.gov While direct examples involving 1H-Indene, 3-ethenyl- are not extensively documented, analogous reactions with 3-vinyl-1H-indoles have been shown to produce unsaturated carbazole (B46965) frameworks. This suggests that 1H-Indene, 3-ethenyl- can serve as a valuable precursor for the synthesis of a variety of complex polycyclic systems.

The resulting polycyclic scaffolds can be designed to have specific electronic and photophysical properties, making them suitable for a range of applications in materials science, from molecular electronics to advanced functional materials. The ability to construct intricate molecular architectures from relatively simple starting materials like 1H-Indene, 3-ethenyl- opens up new possibilities for the bottom-up synthesis of next-generation materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-ethenyl-1H-indene derivatives, and what challenges arise during purification?

  • Methodology :

  • Synthesis : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the ethenyl group at the 3-position of the indene core. For example, substitute halogenated indene precursors with ethenyl boronic acids .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or preparative HPLC (C18 reverse-phase columns) to isolate isomers and remove byproducts .
  • Challenges : Isomer separation (cis/trans ethenyl configurations) and sensitivity to light/oxygen due to the conjugated diene system require inert atmosphere handling and amber glassware .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 3-ethenyl-1H-indene derivatives?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic vinyl proton signals at δ 5.0–6.5 ppm (split into doublets or triplets due to coupling). Substituent effects (e.g., fluorine in 6-fluoro derivatives) shift aromatic protons upfield .
  • ¹³C NMR : Ethenyl carbons appear at ~110–130 ppm, with indene backbone carbons between 120–150 ppm .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formulas. Fragmentation patterns in EI-MS often show loss of the ethenyl group (m/z = [M – 27]⁺) .

Q. What stability considerations are critical for storing 3-ethenyl-1H-indene derivatives?

  • Storage : Store at –20°C under argon in dark glass vials to prevent polymerization or oxidation. Avoid prolonged exposure to solvents like DMSO, which may accelerate degradation .
  • Stability Tests : Monitor purity via HPLC every 3 months; degradation products (e.g., dimers) elute earlier in reverse-phase systems .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing 3-ethenyl-1H-indene with high stereoselectivity?

  • DFT Modeling : Calculate transition-state energies for ethenyl group addition using Gaussian or ORCA software. Compare pathways for cis/trans isomer formation to identify catalysts (e.g., chiral phosphine ligands) that favor the desired configuration .
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to track reaction progress and adjust temperature/pH for optimal yield .

Q. What strategies resolve contradictions in spectral data for 3-ethenyl-1H-indene derivatives?

  • Case Example : If NMR signals for ethenyl protons conflict with MS fragmentation patterns:

Verify Purity : Re-run HPLC with a photodiode array detector to check for co-eluting impurities .

Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₂=CH-) to distinguish overlapping signals in crowded spectral regions .

2D NMR : Perform COSY or NOESY to confirm proton-proton correlations and assign stereochemistry .

Q. How do substituents (e.g., fluorine, methyl) at adjacent positions affect the reactivity of 3-ethenyl-1H-indene?

  • Electrophilic Substitution : Electron-withdrawing groups (e.g., 6-fluoro) deactivate the indene ring, reducing regioselectivity in further functionalization. Methyl groups at the 2-position increase steric hindrance, slowing Diels-Alder reactions .
  • Experimental Design : Compare reaction rates of substituted derivatives in cycloaddition assays using UV-Vis kinetics or differential scanning calorimetry (DSC) .

Q. What advanced chromatographic methods separate 3-ethenyl-1H-indene isomers for mechanistic studies?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with n-hexane/isopropanol mobile phases to resolve enantiomers .
  • Supercritical Fluid Chromatography (SFC) : Achieve faster separation of diastereomers with CO₂/ethanol gradients and minimal solvent waste .

Data Analysis and Reporting

Q. How should researchers statistically validate reproducibility in synthetic yields of 3-ethenyl-1H-indene?

  • Protocol : Perform triplicate syntheses under identical conditions. Use ANOVA to assess batch-to-batch variability. Report confidence intervals (95%) for yields .
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous data points caused by catalyst deactivation or moisture contamination .

Q. What metrics are essential for reporting physicochemical properties of 3-ethenyl-1H-indene derivatives?

  • Key Data :

  • LogP : Measure via shake-flask method or predict using software like ACD/Labs .
  • Thermal Stability : Record decomposition temperatures via TGA (e.g., onset at 150–200°C for most derivatives) .
  • Solubility : Determine in DMSO, THF, and water using nephelometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.